molecular formula C17H18N2O2 B1348617 N,N'-bis(3-methylphenyl)propanediamide CAS No. 116476-70-1

N,N'-bis(3-methylphenyl)propanediamide

Cat. No. B1348617
M. Wt: 282.34 g/mol
InChI Key: HJYKPTPEJZYMGZ-UHFFFAOYSA-N
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Description

“N,N’-bis(3-methylphenyl)propanediamide” is a chemical compound with the molecular formula C17H18N2O2 . It is a white solid and is symmetrical around the central carbon atom .


Molecular Structure Analysis

The molecular structure of “N,N’-bis(3-methylphenyl)propanediamide” is symmetrical around the central carbon atom . Each half of the molecule is stabilized by intramolecular C-H⋯O hydrogen bonds . Each amide group is almost coplanar with the adjacent benzene ring . The planes of the amide groups are inclined at an angle of 68.5°, while the two benzene rings make a dihedral angle of 70.40° .


Physical And Chemical Properties Analysis

“N,N’-bis(3-methylphenyl)propanediamide” is a white solid with a molecular weight of 282.34 g/mol . It is soluble in DMSO .

Scientific Research Applications

1. Mechanisms of Action in Reproductive Toxicology

Bisphenol A (BPA), a chemical closely related to N,N'-bis(3-methylphenyl)propanediamide, is primarily used in manufacturing plastics and resins. Research on BPA has revealed its adverse effects on reproductive and developmental health in wildlife and laboratory animals. The in vitro studies have been instrumental in understanding BPA's mechanisms of action, particularly in reproductive toxicology (Wetherill et al., 2007).

2. Corrosion Inhibition in Steel

N,N'-Bis(phloroacetophenone)-1,2-propanediamine has been studied for its effectiveness as a corrosion inhibitor for steel in acidic solutions. The compound's ability to adsorb on metal surfaces plays a key role in its inhibitory action. Thermodynamic parameters for adsorption and activation processes have been explored, adding to the understanding of corrosion processes (Mohsenifar et al., 2016).

3. Synthesis and Structural Analysis

Research on compounds similar to N,N'-bis(3-methylphenyl)propanediamide includes the synthesis of complex molecules with potential applications in various fields. These studies often involve detailed chemical structural analysis using techniques like IR, NMR, and elemental analysis. Such research contributes to the development of new materials and pharmaceuticals (Fall et al., 2021).

4. Biological Studies and DNA Binding

Compounds related to N,N'-bis(3-methylphenyl)propanediamide have been synthesized and characterized for their potential biological applications. For example, studies on salen and related compounds have included DNA binding analysis and antimicrobial activity investigations. These compounds show promise in the development of new therapeutic agents (Inba et al., 2013).

Safety And Hazards

“N,N’-bis(3-methylphenyl)propanediamide” should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

N,N'-bis(3-methylphenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-5-3-7-14(9-12)18-16(20)11-17(21)19-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYKPTPEJZYMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350456
Record name N~1~,N~3~-bis(3-methylphenyl)malonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666676
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N,N'-bis(3-methylphenyl)propanediamide

CAS RN

116476-70-1
Record name N~1~,N~3~-bis(3-methylphenyl)malonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 mmol m-toluidine and 50 mmol diethyl malonate were put together and stirred overnight at 170° C. The formed ethanol was distilled off directly (100 mmol≡6.6 mL) on a stream of nitrogen. N1,N3-di(3-methylphenyl)malonamide was formed as one solid block. The reaction was cooled and EtOAc was added. The product had to be crushed with a mortar, because it resembled very hard brick. The crushed material was stirred in EtOAc and filtered. EtOAc added was added twice and the mixture was stirred and filtered each time. 9.5 g N1,N3-di(3-methylphenyl)malonamide (yield 67.3%, purity 97.2%) was obtained.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step Two

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